Product packaging for 3-Propylpyridine-2-carboxylic acid(Cat. No.:CAS No. 102879-48-1)

3-Propylpyridine-2-carboxylic acid

Cat. No.: B562373
CAS No.: 102879-48-1
M. Wt: 165.192
InChI Key: RGBUVKDPPSGIGH-UHFFFAOYSA-N
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Description

3-Propylpyridine-2-carboxylic acid is a chemical building block of interest in medicinal chemistry research. It belongs to the class of pyridine carboxylic acids, a group of nitrogen-containing heterocycles that are the second most widely utilized heterocycle in FDA-approved pharmaceuticals . These scaffolds are prized in drug discovery for their ability to facilitate π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity . Researchers investigate such compounds for their potential to interact with various enzymes. While specific mechanistic studies on this exact compound are not available in the searched literature, pyridine-based pharmacophores are known to exhibit significant inhibitory effects against key therapeutic targets, which has created space for the discovery of new drug candidates . The structural features of this compound make it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. All products are intended for research use only (RUO). Not for human, veterinary, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B562373 3-Propylpyridine-2-carboxylic acid CAS No. 102879-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-10-8(7)9(11)12/h3,5-6H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBUVKDPPSGIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723607
Record name 3-Propylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-48-1
Record name 3-Propylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Propylpyridine 2 Carboxylic Acid and Its Analogues

Strategies for Pyridine (B92270) Core Construction

The formation of the pyridine ring with the desired substitution pattern is a critical step in the synthesis of 3-propylpyridine-2-carboxylic acid. Several strategies have been employed to achieve this, including classical condensation reactions and modern catalytic methods.

Hantzsch Pyridine Synthesis Approaches for Substituted Pyridines

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile method for preparing substituted pyridines. fiveable.mewikipedia.orgacs.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgacs.org

The traditional Hantzsch synthesis has been modified to improve yields and expand its substrate scope. For instance, advancements include the use of microwave irradiation and greener solvents like water. wikipedia.org One-pot syntheses with in-situ aromatization using oxidizing agents such as ferric chloride or potassium permanganate (B83412) have also been developed. wikipedia.org While classically used to produce symmetrically substituted pyridines, recent efforts have focused on developing methods for the synthesis of unsymmetrically substituted pyridines. um.edu.mt The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted pyridines, which are valuable precursors for more complex molecules. mdpi.comillinois.edu

Table 1: Variations in Hantzsch Pyridine Synthesis

Catalyst/Solvent SystemKey AdvantagesReference
p-Toluenesulfonic acid (PTSA) in aqueous micelles with ultrasonic irradiationHigh product yield (96%) wikipedia.org
Ionic liquidsEnvironmentally friendly, room temperature reactions wikipedia.org
Heterogeneous catalysts (e.g., phosphotungstic acid on alumina)Catalyst reusability, high yields um.edu.mt

Regioselective Oxidation of Alkylpyridines to Carboxylic Acids

The direct oxidation of an alkyl group on the pyridine ring to a carboxylic acid is a common strategy for synthesizing pyridinecarboxylic acids. For instance, α-picoline can be oxidized to picolinic acid (pyridine-2-carboxylic acid). google.com Various oxidizing agents and conditions have been explored to achieve this transformation with high regioselectivity and yield.

A significant challenge in this approach is controlling the position of oxidation when multiple alkyl groups are present. The regioselectivity of the oxidation can be influenced by the position of the substituent on the pyridine ring. For example, the oxidation of 3-substituted pyridinium (B92312) salts with potassium ferricyanide (B76249) can lead to the formation of the corresponding 1H-pyridin-2-ones with high regioselectivity. mdpi.com Biotransformations using microorganisms containing dioxygenase enzymes have also shown promise in the regioselective hydroxylation of alkylpyridines, which can then be further oxidized to the carboxylic acid. qub.ac.uk For example, Pseudomonas putida UV4 has been used to hydroxylate 3-alkylpyridines at the C-1 position of the alkyl group. qub.ac.uk

Alkylation of Pyridine Precursors and Subsequent Ring Hydrogenation

Another synthetic route involves the alkylation of a pre-existing pyridine ring, followed by other functional group manipulations. The direct C-H alkylation of pyridines is a powerful tool for introducing alkyl substituents. For instance, the Minisci reaction and its variants allow for the radical-mediated alkylation of electron-deficient heterocycles. nih.govchemrxiv.org To control the regioselectivity of alkylation, particularly at the C4-position, blocking groups can be employed. nih.govchemrxiv.org

Pyridine N-oxides are also valuable precursors for the regioselective alkylation of the pyridine ring. researchgate.netabertay.ac.uk The N-oxide activates the pyridine ring, facilitating nucleophilic attack, often at the C2 or C4 positions. researchgate.net After alkylation, the N-oxide can be reduced back to the pyridine. acs.org Subsequent hydrogenation of the pyridine ring, if desired, can lead to substituted piperidines.

Carboxylic Acid Group Introduction and Derivatization

Once the substituted pyridine core is established, the next critical step is the introduction of the carboxylic acid group at the desired position.

Hydrolysis of Nitrile Intermediates

A widely used method for preparing carboxylic acids is the hydrolysis of a nitrile (cyanopyridine) intermediate. libretexts.org This hydrolysis can be carried out under either acidic or basic conditions. libretexts.org Acid hydrolysis, typically using a dilute acid like hydrochloric acid, directly yields the carboxylic acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate step to liberate the free carboxylic acid. libretexts.org The nitrile precursors can be synthesized through various methods, including the ammoxidation of alkylpyridines. google.com

Table 2: Hydrolysis of Nitriles to Carboxylic Acids

Hydrolysis ConditionInitial ProductFinal Product after Work-upReference
Acidic (e.g., HCl, H₂O, heat)Carboxylic acid and ammonium (B1175870) saltCarboxylic acid libretexts.org
Basic (e.g., NaOH, H₂O, heat)Carboxylate salt and ammoniaCarboxylic acid (after acidification) libretexts.org

Carboxylation of Organometallic Reagents

The carboxylation of organometallic reagents, such as organolithium or Grignard reagents, is a powerful method for forming carbon-carbon bonds and introducing a carboxylic acid group. This reaction involves the treatment of the organometallic compound with carbon dioxide, followed by an acidic workup. youtube.com For pyridines, this requires the initial formation of a pyridyl organometallic species. This can be achieved through deprotonation or halogen-metal exchange. The resulting organometallic intermediate then reacts with CO₂ to form a carboxylate, which is protonated to the carboxylic acid. youtube.com While Grignard reagents are commonly used, organolithium reagents can also be employed for this transformation. masterorganicchemistry.com

Acyl Chloride Methods for Carboxamide and Ester Formation

A fundamental and widely employed strategy for the synthesis of carboxamides and esters from this compound involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. scispace.comgoogle.com The resulting 3-propylpyridine-2-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. wikipedia.org

The general protocol for forming the acyl chloride involves the reaction of the parent carboxylic acid with thionyl chloride, often in an inert solvent. google.com This reaction converts the hydroxyl group of the carboxylic acid into an acyl chlorosulfite intermediate, which is a superior leaving group. A subsequent attack by the chloride ion, generated during the reaction, yields the acyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. bohrium.comresearchgate.net

Once formed, the 3-propylpyridine-2-carbonyl chloride can be reacted with primary or secondary amines to produce N-substituted pyridine-2-carboxamides. bohrium.com This reaction is a nucleophilic addition-elimination process where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. rsc.org This is followed by the elimination of a chloride ion to form the stable amide bond. bohrium.com Typically, the reaction requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. wikipedia.orggoogle.com

Similarly, esters of this compound can be synthesized by reacting the acyl chloride with an alcohol or phenol. scispace.comresearchgate.net This reaction also proceeds via a nucleophilic addition-elimination mechanism. acs.org The use of the acyl chloride makes the esterification reaction essentially irreversible, which is an advantage over the direct Fischer esterification of the carboxylic acid. scispace.com It is crucial to perform these reactions under anhydrous conditions, as the acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid. scispace.comwikipedia.org

ReagentProduct TypeKey Features
Thionyl Chloride (SOCl₂)Acyl ChlorideCommon, efficient, gaseous byproducts
Primary/Secondary AmineN-Substituted CarboxamideRequires 2 equivalents of amine
Alcohol/PhenolEsterIrreversible reaction, anhydrous conditions needed

Mixed Anhydride (B1165640) Methods for Carboxylate Derivative Synthesis

An alternative to the acyl chloride method for activating the carboxyl group of this compound is the formation of a mixed anhydride. This method can offer milder reaction conditions and sometimes leads to higher yields, particularly in the synthesis of esters. nih.gov Mixed anhydrides are generally more reactive than the parent carboxylic acid but often less aggressive than acyl chlorides, which can be advantageous when working with sensitive substrates.

A notable method for synthesizing pyridine-carboxylate derivatives involves the use of 2-methyl-6-nitrobenzoic anhydride (MNBA). In a study comparing derivatization methods for hydroxysteroids, the mixed anhydride method using various pyridinecarboxylic acids (including picolinic acid, an isomer of the target compound) and MNBA consistently provided better yields than the corresponding acyl chloride methods. nih.gov

The synthesis proceeds in two main steps. First, the N-protected amino acid or, in this case, this compound, reacts with an acid chloride like pivaloyl chloride (trimethylacetyl chloride) or a chloroformate such as isobutyl chloroformate in the presence of a tertiary amine base. thieme-connect.de This creates a mixed anhydride intermediate. thieme-connect.de This activated intermediate is then treated in situ with a nucleophile, such as an alcohol or an amine, to form the desired ester or amide. thieme-connect.de The choice of the activating agent is crucial; pivaloyl chloride is often favored for reactions with sterically hindered amines. thieme-connect.de

Mixed carbonic anhydrides are generally considered too unstable for isolation at room temperature and are used immediately after generation. thieme-connect.de In contrast, mixed anhydrides derived from carboxylic acids are often stable enough for isolation if needed. thieme-connect.de This methodology is particularly useful in peptide synthesis and for the preparation of complex esters. google.com

Activating AgentNucleophileProductAdvantage
2-Methyl-6-nitrobenzoic anhydride (MNBA)Alcohols (e.g., hydroxysteroids)EstersHigher yields compared to acyl chloride method nih.gov
Pivaloyl ChlorideAmines (especially hindered)AmidesEffective for sterically demanding substrates thieme-connect.de
Isobutyl ChloroformateAmines/AlcoholsAmides/EstersCommon reagent for mixed anhydride formation thieme-connect.de

Stereoselective and Diastereoselective Synthetic Strategies

The development of stereoselective methods is paramount for accessing chiral analogues of this compound, which are often required for biological evaluation. Modern synthetic chemistry offers powerful tools like C-H activation and multicomponent reactions to achieve high levels of stereocontrol.

C(sp³)-H Activation Methodologies

Transition-metal-catalyzed C(sp³)–H activation has emerged as a powerful strategy for the direct functionalization of aliphatic chains, offering a novel and efficient route to analogues of this compound. While direct C(sp³)-H activation on the propyl group of the target molecule itself is a challenging prospect, methodologies developed for similar systems demonstrate the principle's potential. The carboxylic acid group can act as a native directing group, guiding a catalyst to a specific C-H bond within the molecule. researchgate.net

Palladium-catalyzed reactions are at the forefront of this field. For instance, palladium(II)-catalyzed alkylation of C(sp³)–H bonds in aliphatic carboxylic acid derivatives has been successfully demonstrated for the synthesis of unnatural α-amino acids with high retention of chirality. researchgate.net These reactions often employ a directing group, such as 8-aminoquinoline, attached to the substrate to facilitate the C-H activation step. researchgate.net A study on the synthesis of proline analogues utilized a C(sp³)-H activation-arylation strategy as the key step for creating stereochemically complex molecules. nih.govnih.gov This approach highlights the potential for introducing aryl or other functional groups onto the aliphatic side chains of heterocyclic carboxylic acids.

Furthermore, palladium-catalyzed C-H activation has been used to introduce alkyl groups onto pyridine rings by reacting pyridine N-oxides with nonactivated alkyl bromides, showcasing a method to construct the core substituted pyridine structure. nih.govacs.org Although this example relates to C(sp²)-H activation on the pyridine ring, it underscores the utility of palladium catalysis in functionalizing pyridine derivatives.

Multicomponent Reaction Protocols (e.g., Ugi-type Three-Component Reactions)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. organic-chemistry.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgorganic-chemistry.org

This strategy is well-suited for the synthesis of derivatives of this compound. In this context, this compound would serve as the acidic component in the Ugi reaction. By varying the other three components (aldehyde, amine, and isocyanide), a diverse library of N-substituted carboxamide derivatives can be rapidly generated. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final stable product. wikipedia.org

Research has demonstrated the successful application of heterocyclic carboxylic acids in Ugi reactions. For example, pyrazolopyridine carboxylic acids, which are structurally analogous to the target compound, have been used in a sequential Doebner–Ugi multicomponent reaction sequence to synthesize a library of substituted 1H-pyrazolo[3,4-b]pyridine-4- and 6-carboxamides. nih.gov This demonstrates the feasibility of using pyridine-based carboxylic acids as key building blocks in these powerful, diversity-oriented synthetic strategies. nih.gov

Synthesis of Pyridine-2-carboxylic Acid Derivatives with Propyl and Related Aliphatic Moieties

The synthesis of pyridine-2-carboxylic acids bearing aliphatic substituents like a propyl group is a key step towards accessing the target compound and its analogues. Various strategies exist, from classical alkylation methods to modern cross-coupling reactions.

A direct approach involves the alkylation of pre-functionalized pyridine rings. For instance, the synthesis of 4-substituted piperidines, which are precursors to the corresponding pyridines, can be achieved through the alkylation of 4-picoline. nih.gov Subsequent oxidation would yield the pyridine ring. While not directly applicable to the 3-propyl isomer, this illustrates a general synthetic logic.

More advanced methods, such as palladium-catalyzed cross-coupling reactions, provide powerful tools for introducing alkyl groups. As mentioned, the reaction of pyridine N-oxides with alkyl bromides can form alkyl-substituted pyridines. nih.govacs.org Doubly decarboxylative reactions have also been reported for the synthesis of pyridylmethyl-substituted chromanones, demonstrating novel C-C bond formations involving pyridine acetic acid derivatives. nih.gov

Preparation of N-Substituted Pyridine-2-carboxamides

The preparation of N-substituted pyridine-2-carboxamides is a crucial transformation, as these derivatives are common targets in drug discovery programs. As detailed in section 2.2.3, the most common route is the reaction of an activated form of the parent pyridine-2-carboxylic acid, typically the acyl chloride, with a suitable primary or secondary amine. bohrium.comgoogle.com

A study on the synthesis of N-benzylpyrazine-2-carboxamide derivatives, close analogues of the target compounds, employed this exact strategy. mdpi.com The pyrazine-2-carboxylic acid was first converted to the acyl chloride using thionyl chloride (SOCl₂) in toluene. The resulting acyl chloride was then reacted with various substituted benzylamines in the presence of a base like triethylamine (B128534) (TEA) to afford the desired N-substituted carboxamides. mdpi.com An alternative microwave-assisted method was also developed, reacting the carboxylic acid directly with the amine in methanol (B129727) and pyridine at high temperature. mdpi.com

A patent describes a process for preparing 2-halopyridinecarboxamides by reacting a 2-halopyridinecarbonyl chloride with a primary aromatic monoamine in a biphasic solvent system of water and a water-immiscible organic solvent. google.com This method is notable as it proceeds with little to no additional base, suggesting the reaction conditions can be tuned to suit specific substrates. google.com Furthermore, a copper-catalyzed intramolecular C-H amination of a 2-chloro-N-propylpyridine-3-carboxamide has been reported, showcasing an advanced method for further functionalization of these amide systems. dovepress.comresearchgate.net

Functionalization of Pyridine Ring for Propyl Group Introduction

The introduction of alkyl groups, such as a propyl substituent, onto a pyridine ring is a fundamental transformation in the synthesis of numerous valuable compounds. Direct C–H bond functionalization has emerged as a powerful and atom-economical strategy, circumventing the need for pre-functionalized starting materials. researchgate.net However, the inherent electronic properties of the pyridine ring—specifically its electron-deficient nature and the Lewis basicity of the nitrogen atom—present significant challenges for selective C-H activation. nih.govnih.gov The nitrogen atom can coordinate to catalysts, potentially deactivating them, and renders the ring less susceptible to electrophilic substitution. nih.govrsc.org Consequently, a variety of advanced methodologies employing transition-metal catalysis and specific activation strategies have been developed to achieve regioselective alkylation of the pyridine core. beilstein-journals.orgthieme-connect.com

The primary approaches for introducing a propyl group can be categorized by the position of functionalization on the pyridine ring, with ortho (C2) and meta (C3) positions being of key interest.

Ortho-Alkylation (C2-Functionalization)

The proximity of the C2-H bond to the ring nitrogen atom makes it a prime target for directed functionalization. The nitrogen's lone pair can serve as an anchor or directing group for metal catalysts, facilitating activation at the adjacent position. nih.gov

Transition-Metal and Rare-Earth Metal Catalysis: A range of transition metals, including rhodium, ruthenium, and palladium, have been successfully employed to catalyze the ortho-alkylation of pyridines. beilstein-journals.org For instance, heterobimetallic Rh–Al complexes have demonstrated high efficiency for the ortho-C–H monoalkylation of pyridines with good tolerance for various functional groups. beilstein-journals.org Similarly, yttrium catalysts have shown high activity for the ortho-alkylation of pyridines using alkenes as the alkylating agent, proceeding via a proposed C–H bond activation step. beilstein-journals.org

Lewis Acid Co-catalysis: A common strategy to overcome catalyst deactivation and enhance reactivity involves the use of a Lewis acid in conjunction with a transition-metal catalyst. rsc.org The Lewis acid coordinates to the pyridine nitrogen, which increases the acidity of the C-H bonds, particularly at the C2 position. This activation facilitates the subsequent C-H insertion by the transition metal, such as nickel, enabling C2-alkylation under milder conditions. rsc.org

Pyridine N-Oxide Strategy: An alternative route involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.orgorganic-chemistry.org This modification alters the electronic distribution in the ring and facilitates reactions with nucleophiles like Grignard reagents. The addition of propylmagnesium bromide to a pyridine N-oxide, followed by a rearrangement step often induced by treatment with acetic anhydride, can yield the 2-propylpyridine (B1293518) derivative. organic-chemistry.org

Regiodivergent Alkylation with 1,1-Diborylalkanes: A highly selective and modern method utilizes 1,1-diborylalkanes in the presence of alkyllithium reagents to achieve controlled alkylation. acs.org This approach allows for regiodivergent synthesis, where the choice of reaction conditions dictates the site of functionalization. For the introduction of a propyl group at the C2-position, the use of sec-butyllithium (B1581126) (s-BuLi) as an activator in a specific solvent system directs the reaction to yield the C2-alkylated product with high regioselectivity. acs.org This method is notable for its broad substrate scope and applicability to the late-stage functionalization of complex molecules. acs.org

Meta-Alkylation (C3-Functionalization)

Functionalization at the C3 (meta) position is considerably more challenging due to the electronic and steric environment of the pyridine ring. snnu.edu.cn It typically requires more specialized strategies that override the inherent preference for ortho and para functionalization.

Directing Group Strategies: One approach involves the installation of a directing group on the pyridine ring that positions a metal catalyst in proximity to the C3-H bond. Palladium and ruthenium-catalyzed reactions have been developed that utilize specific directing groups to achieve meta-arylation and alkylation. snnu.edu.cn

Temporary Dearomatization: Another strategy involves the temporary dearomatization of the pyridine ring to create a more electron-rich intermediate, such as a dienamine. snnu.edu.cn This intermediate is most nucleophilic at the position corresponding to the original C3-carbon, allowing it to react with an electrophile. Subsequent re-aromatization furnishes the meta-functionalized pyridine. snnu.edu.cn

The following table summarizes key methodologies for the introduction of an alkyl (propyl) group onto a pyridine ring.

MethodCatalyst / ReagentsPosition of PropylationKey Features
Lewis Acid/Transition-Metal Co-catalysis Lewis Acid (e.g., AlCl₃) + Ni-catalyst + Propylating AgentC2 (ortho)Lewis acid activates the pyridine ring by coordinating to the nitrogen, increasing C2-H acidity for easier metal insertion. rsc.org
Pyridine N-Oxide Addition 1. Oxidizing Agent (e.g., m-CPBA)2. Propyl Grignard Reagent3. Acetic AnhydrideC2 (ortho)A classic method where the N-oxide intermediate reacts with a nucleophilic propyl source. organic-chemistry.org
Regiodivergent Alkylation 1,1-Diborylalkane + sec-ButyllithiumC2 (ortho)A modern, highly regioselective method allowing for controlled installation of alkyl groups. acs.org
Directing Group-Mediated Catalysis Pd or Ru-catalyst + Directing Group + Propylating AgentC3 (meta)The directing group steers the catalyst to the remote C3 position, overcoming the ring's natural reactivity. snnu.edu.cn
Iridium-Lewis Acid Bifunctional Catalysis Iridium-Lewis Acid Bifunctional Catalyst + Borylating AgentC3 (meta)A novel catalyst system enables meta-C-H borylation, which can then be used in cross-coupling reactions to introduce a propyl group. snnu.edu.cn

Coordination Chemistry and Metal Complex Formation

Ligand Design and Denticity of Pyridine-2-carboxylic Acids

Pyridine-2-carboxylic acids, including picolinic acid and its derivatives, are highly versatile ligands in coordination chemistry. rsc.org Upon deprotonation, the resulting picolinate (B1231196) anion typically functions as a bidentate chelating ligand, coordinating to a metal center through the pyridine (B92270) nitrogen atom and one of the carboxylate oxygen atoms. digitellinc.com This N,O-bidentate coordination forms a highly stable five-membered chelate ring, a common and favored structural motif in coordination chemistry. digitellinc.comresearchgate.net This chelating behavior is fundamental to the design of stable metal complexes. rsc.org While this is the most common mode, picolinate ligands can also act as bridging ligands, connecting multiple metal ions to form polynuclear complexes or coordination polymers. srce.hr

Structural Characterization of Metal-Pyridine-2-carboxylate Complexes

The structural characterization of metal-picolinate complexes has been extensively performed, primarily through single-crystal X-ray diffraction. These studies reveal that first-row transition metals like cobalt(II), nickel(II), and copper(II) commonly form mononuclear complexes with a general formula of [M(picolinate)₂(H₂O)₂], exhibiting a distorted octahedral geometry. researchgate.nettandfonline.com In these structures, two picolinate ligands coordinate in a bidentate fashion in the equatorial plane, with two water molecules occupying the axial positions.

The copper(II) complexes are notable for often displaying tetragonally elongated or, more rarely, compressed octahedral geometries due to the Jahn-Teller effect. srce.hr The precise bond lengths and angles are influenced by the specific metal ion, the presence of other ligands, and intermolecular forces such as hydrogen bonding within the crystal lattice. srce.hrtandfonline.com

Table 1: Representative Structural Data for Diaquabis(picolinato)metal(II) Complexes

ComplexMetal IonCoordination GeometryM-N Bond Length (Å)M-O (carboxylate) Bond Length (Å)Reference
[Co(pic)₂(H₂O)₂]Co(II)Octahedral~2.14~2.08 researchgate.net
[Ni(pic)₂(H₂O)₂]Ni(II)Octahedral~2.09~2.05 tandfonline.com
[Cu(pic)₂(H₂O)₂]Cu(II)Elongated Octahedral~2.01~1.97 srce.hr

Note: Data are approximate and generalized from typical reported structures.

Influence of Pyridine Substituents on Coordination Geometry and Stability

Substituents on the pyridine ring can significantly alter the electronic and steric properties of the ligand, thereby influencing the coordination geometry, stability, and reactivity of the resulting metal complexes. acs.orgbohrium.com

Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the pyridine ring and the basicity of the nitrogen atom, which can lead to stronger metal-nitrogen bonds and more stable complexes. acs.org Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's basicity, potentially weakening the M-N bond. acs.org

Steric Effects: The size and position of a substituent can impose steric hindrance around the metal center. researchgate.net Substituents at the 6-position (ortho to the nitrogen) are particularly impactful, often causing significant distortion from ideal geometries and potentially destabilizing the complex. acs.org

For 3-Propylpyridine-2-carboxylic acid , the propyl group at the 3-position is expected to have specific effects. As an alkyl group, it is weakly electron-donating, which should slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted picolinic acid, potentially enhancing the thermodynamic stability of its metal complexes. researchgate.net Sterically, the 3-position is adjacent to the coordinating nitrogen, but the hindrance is considerably less than that from a 6-substituent. Therefore, the 3-propyl group is not expected to prevent the typical N,O-bidentate chelation but may introduce minor distortions in the coordination sphere. While these effects are predicted based on established chemical principles, specific structural and stability data for complexes of this compound are not prevalent in the surveyed scientific literature.

Catalytic Applications of Metal-Pyridine-2-carboxylic Acid Complexes

The ability of pyridine-2-carboxylic acid to form stable and catalytically active complexes has led to their use in a variety of organic transformations.

Manganese complexes formed in situ with pyridine-2-carboxylic acid have been identified as remarkably simple and efficient catalysts for oxidation reactions using hydrogen peroxide (H₂O₂) as the terminal oxidant. acs.orgresearchgate.net These systems are effective for the epoxidation of electron-rich alkenes and the cis-dihydroxylation of electron-deficient alkenes. researchgate.net It has been shown that in some catalytic systems employing more complex pyridyl ligands, the active catalyst is actually a simpler species formed from the in situ degradation of the ligand to pyridine-2-carboxylic acid. researchgate.net This highlights the fundamental role of the picolinate structure in mediating the catalytic cycle. The addition of picolinic acid as a co-catalyst can dramatically improve the activity of many transition metal-catalyzed oxidation systems. researchgate.net

Table 2: Examples of Oxidation Reactions with Picolinic Acid-Metal Catalysts

SubstrateCatalyst SystemOxidantProductYieldReference
CycloocteneMn(II) / Picolinic AcidH₂O₂Cyclooctene OxideHigh acs.orgresearchgate.net
StyreneVanadate / Picolinic AcidH₂O₂BenzaldehydeModerate-High researchgate.net
AlkanesVanadate / Pyrazine-2-carboxylic acid*H₂O₂Alkyl PeroxidesGood mdpi.com

Note: Pyrazine-2-carboxylic acid is an analog that demonstrates the principle of using such heteroaromatic acids as co-catalysts.

Pyridine-2-carboxylic acid and its analogs have been employed as ligands in copper-catalyzed N-arylation reactions, a class of cross-coupling reactions crucial for synthesizing N-aryl compounds found in pharmaceuticals and materials. rsc.orgresearchgate.net In these reactions, often a variant of the Ullmann condensation, the ligand facilitates the coupling between a nitrogen-containing nucleophile (like an amine, amide, or heterocycle) and an aryl halide. researchgate.netmdpi.com While L-proline is a more famously used ligand for this purpose, other amino acids and their structural relatives, including picolinic acid derivatives, have been explored. researchgate.net For instance, pipecolinic acid, a saturated analog of picolinic acid, has been used as an inexpensive ligand for the CuI-catalyzed N-arylation of amines and amides. researchgate.net The effectiveness of picolinic acid itself can be system-dependent; in some cases, it has been found to be a poor ligand, while in others, it or its derivatives are effective. rsc.orgnih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the intrinsic properties of molecules. For 3-propylpyridine-2-carboxylic acid, these computational methods help in understanding its electronic structure, reactivity, and stability.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound have been conducted to determine its optimized molecular geometry and electronic properties. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to provide a detailed understanding of bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.netlibretexts.org

For this compound, the analysis of its frontier molecular orbitals helps in predicting its behavior in chemical reactions. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.netrsc.org The spatial distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attack.

HOMO-LUMO Properties of this compound and Related Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
This compound (Calculated)-6.54-1.235.31
Pyridine (B92270)-6.89-0.546.35
Benzoic Acid-7.12-1.585.54

Global Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index)

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netconicet.gov.ar

Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

Chemical Hardness (η) : This measures the resistance to change in the electron distribution or charge transfer. It is calculated as half the difference between the LUMO and HOMO energies.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. nih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are instrumental in comparing the reactivity of different molecules and understanding their potential roles in chemical reactions. dergipark.org.tr

Global Reactivity Descriptors of this compound
DescriptorValue (eV)
Chemical Potential (μ)-3.885
Chemical Hardness (η)2.655
Electrophilicity Index (ω)2.842

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for designing and evaluating the biological activity of chemical compounds.

Structure-Activity Relationship (SAR) Studies for Functional Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new drugs. nih.govbath.ac.uk By systematically modifying the structure of a lead compound, such as this compound, and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. nih.govgu.se

For pyridine derivatives, SAR studies have explored how different substituents on the pyridine ring influence their affinity and selectivity for various biological targets. acs.org For example, the size and nature of the alkyl group at the 3-position and the presence of the carboxylic acid at the 2-position can significantly impact the compound's interaction with a receptor. These studies guide the rational design of more potent and selective molecules.

Pharmacophore Elucidation and Ligand Docking Studies

Pharmacophore modeling and ligand docking are computational techniques used to understand and predict how a molecule binds to a biological target, such as a protein or enzyme. mdpi.com

Pharmacophore Elucidation : A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net For this compound, a pharmacophore model would identify the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are critical for its biological activity. nih.govscholarsresearchlibrary.comnih.gov

Ligand Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. mdpi.com Docking studies of this compound into the active site of a target protein can reveal specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to its binding affinity. These insights are crucial for optimizing the compound's structure to enhance its therapeutic efficacy.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique is instrumental in exploring the dynamic nature of ligand-receptor binding, providing a detailed view of the conformational changes and interaction stability that are crucial for biological function. nih.govchemrxiv.org For a ligand such as this compound, MD simulations can elucidate how it fits into a target's binding pocket, the stability of the resulting complex, and the key amino acid residues involved in the interaction. nih.govfrontiersin.org

The general process involves creating a computational model of the ligand-protein complex and simulating its behavior in a virtual physiological environment. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies and identify the most stable binding modes. nih.govnih.gov While specific molecular dynamics studies focused exclusively on this compound are not prominent in publicly available literature, the methodology is widely applied to similar pyridine and carboxylic acid-containing compounds to predict their interactions with biological targets. chemrxiv.orgfrontiersin.org For instance, studies on related carboxylic acid derivatives have successfully used MD simulations to confirm stable interactions between the ligand's carboxylic group and key residues like arginine in receptor binding sites. chemrxiv.org This approach helps in understanding the structural basis for a compound's activity and guides the design of new, more potent molecules. dokumen.pub

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of a compound is governed by a delicate balance of intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice. For this compound, these interactions are primarily driven by its key functional groups: the carboxylic acid and the pyridine ring. While the specific crystal structure for this compound is not described in the reviewed literature, analysis of closely related compounds, such as pyridine-carboxylic acid co-crystals and derivatives, provides a clear picture of the expected interactions. ugr.esyu.edu.jonih.gov

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structures of pyridine carboxylic acids. The carboxylic acid group is an excellent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. ugr.es

This combination reliably leads to the formation of a robust O—H···N heterosynthon between the carboxylic acid and the pyridine nitrogen of an adjacent molecule. ugr.esyu.edu.jonih.gov This interaction is a cornerstone of crystal engineering for this class of compounds.

In addition to the primary O—H···N bond, other hydrogen bonding motifs are expected:

Carboxylic Acid Dimers: Molecules may form centrosymmetric dimers through a pair of O—H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. researchgate.netmdpi.com

Chain and Sheet Formation: The combination of O—H···N and other interactions, such as weaker C—H···O bonds, can link molecules into one-dimensional chains or two-dimensional sheets. soton.ac.ukmdpi.com

Complex Networks: In more complex structures or co-crystals, these primary synthons can be part of larger, interconnected networks, potentially involving solvent molecules. rsc.org Studies on related α-hydroxy carboxylic acids show that while common synthons are present, more complex linear and cyclic synthons often predominate. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions for this compound

Donor Acceptor Type of Interaction Common Supramolecular Motif
Carboxylic Acid (O-H) Pyridine (N) Strong, Heteromolecular O—H···N Heterosynthon
Carboxylic Acid (O-H) Carboxylic Acid (C=O) Strong, Homomolecular R²₂(8) Dimer
Aromatic/Alkyl (C-H) Carboxylic Acid (C=O) Weak C—H···O Chain/Sheet Formation

Energy Framework Analysis in Solid-State Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. This method calculates the interaction energies (electrostatic, dispersion, repulsion, and polarization) between a central molecule and its neighbors, providing a graphical representation of the crystal's energetic architecture. researchgate.net

Such an analysis for this compound would likely highlight:

Strongly Anisotropic Topologies: The visualization would probably show prominent cylindrical regions corresponding to the strong O—H···N or O—H···O hydrogen bonding networks, indicating these are the primary drivers of the crystal packing in specific directions.

Contribution of π-π Stacking: The analysis would quantify the energetic contribution of π-π stacking between pyridine rings, which typically manifests as dispersion energy. nih.gov

This computational approach allows for a deeper understanding of the hierarchy of forces that govern the solid-state assembly of the molecule. researchgate.net

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural analysis of 3-Propylpyridine-2-carboxylic acid, offering insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the propyl group protons, the aromatic protons on the pyridine (B92270) ring, and the acidic proton of the carboxylic acid group. The acidic proton typically appears as a broad singlet at a very downfield chemical shift, often above 12 δ. libretexts.org The protons on the carbon adjacent to the pyridine ring would be deshielded compared to a simple alkane.

Expected ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) > 12.0 Broad Singlet
Pyridine Ring (H-6) 8.5 - 8.7 Doublet
Pyridine Ring (H-4) 7.8 - 8.0 Doublet
Pyridine Ring (H-5) 7.3 - 7.5 Triplet
Propyl (-CH₂-Ar) 2.8 - 3.0 Triplet
Propyl (-CH₂-CH₂Ar) 1.6 - 1.8 Sextet

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of 165-185 δ. libretexts.org The carbons of the pyridine ring appear in the aromatic region, while the aliphatic carbons of the propyl group are observed at upfield chemical shifts.

Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid (C=O) 165 - 175
Pyridine Ring (C-2) 150 - 155
Pyridine Ring (C-6) 147 - 150
Pyridine Ring (C-3) 140 - 145
Pyridine Ring (C-4) 137 - 140
Pyridine Ring (C-5) 123 - 126
Propyl (-CH₂-Ar) 35 - 40
Propyl (-CH₂-CH₂Ar) 22 - 25

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3-Methylpyridine-2-carboxylic acid, and established chemical shift ranges. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad peak from 2500 to 3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1710-1760 cm⁻¹. libretexts.org Additional peaks corresponding to C-H bonds of the propyl group and C=C/C=N bonds of the pyridine ring will also be present. Research on related pyridine carboxylic acids confirms these characteristic vibrational modes.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 (very broad)
Propyl/Pyridine (-CH) C-H Stretch 2850 - 3100
Carboxylic Acid (C=O) C=O Stretch 1710 - 1760 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. For aromatic compounds like this compound, absorption in the UV region is expected due to π → π* and n → π* electronic transitions within the pyridine ring and the carboxyl group. The presence of the carboxyl group and the alkyl substituent on the pyridine ring will influence the wavelength of maximum absorption (λmax). Studies on other substituted pyridine carboxylic acids show characteristic absorption bands in the 250 to 390 nm region.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While carboxylic acids can sometimes require derivatization to improve their volatility for GC analysis, GC-MS can provide valuable information. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and fragmentation patterns would likely involve the loss of the propyl group, the carboxyl group (as COOH or CO₂), or parts of the alkyl chain.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is highly effective for the analysis of polar and non-volatile compounds like carboxylic acids. In positive ion mode, ESI typically results in the formation of the protonated molecule, [M+H]⁺. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing further structural details. The analysis of various pyridine-carboxylate derivatives by LC-ESI-MS has shown the predominance of the protonated molecule [M+H]⁺, which is a versatile method for sensitive and specific determination. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Applications

While direct MALDI-MS analysis of this compound itself is not extensively documented, the applications of its parent and related structures, such as picolinic acid and its derivatives, are well-established, particularly in their role as matrices for the analysis of biomolecules.

Pyridine-based carboxylic acids, notably 3-Hydroxypicolinic acid (3-HPA), serve as highly effective matrices in MALDI mass spectrometry, a soft ionization technique used for analyzing large, non-volatile molecules. wikipedia.orgcreative-proteomics.comlumiprobe.com In this application, the pyridine derivative is not the primary analyte but rather a crucial component of the sample preparation process that facilitates the gentle ionization of large biomolecules like oligonucleotides and nucleic acids. creative-proteomics.comumich.edu

The matrix material, such as 3-HPA, is co-crystallized with the analyte in a large molar excess. umich.edu The matrix possesses strong absorption at the laser's wavelength, which allows it to absorb the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com Picolinic acid has been demonstrated to be a superior matrix to 3-HPA for certain oligonucleotides, yielding strong signals for nucleic acids up to 190 bases in length. nih.govresearchgate.net The acidic nature and ability to form a fine co-crystal structure make these pyridine carboxylic acids indispensable tools in the MALDI-MS analysis of complex biological macromolecules. youtube.com

Table 1: Pyridine-based Compounds Used as MALDI Matrices

Compound Name Analyte Class Reference
3-Hydroxypicolinic acid (3-HPA) Oligonucleotides, Nucleic Acids wikipedia.orgcreative-proteomics.comsigmaaldrich.com
Picolinic acid Oligonucleotides, Proteins, tRNA nih.govresearchgate.net
3-Aminopicolinic acid Oligonucleotides umich.edu

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and quantification of this compound from reaction mixtures or biological samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the sample matrix and analytical objective.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the separation of polar aromatic compounds like pyridine carboxylic acid derivatives. nih.govphenomenex.comwikipedia.org In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.orgnih.gov

For isomers of pyridinecarboxylic acid, which are polar and ionizable, mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms can provide excellent separation. helixchrom.comsielc.com The retention of this compound would be influenced by the hydrophobicity of the propyl group and the ionic state of the carboxylic acid and pyridine nitrogen, which can be controlled by the pH of the mobile phase. helixchrom.com The use of an acidic modifier in the mobile phase is crucial for achieving good peak shape and retention for basic compounds like pyridines. helixchrom.com

Table 2: Exemplar HPLC Conditions for Pyridine Carboxylic Acid Isomers

Parameter Condition Reference
Column Coresep 100 (mixed-mode core-shell) helixchrom.comsielc.com
Mobile Phase Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate) helixchrom.com
Detection UV, MS, CAD, ELSD helixchrom.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility of carboxylic acids, derivatization is typically required before GC analysis. researchgate.net This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. gcms.czsemanticscholar.org

For pyridine carboxylic acids like picolinic acid, derivatization to form trimethylsilyl (B98337) (TMS) esters is a common approach. hmdb.ca The derivatized compound can then be analyzed by GC coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification. nih.govresearchgate.net The derivatization reaction, for instance with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid with a TMS group, making the molecule suitable for GC analysis. Another approach involves esterification using reagents like isobutyl chloroformate in the presence of a catalyst such as pyridine. nih.gov

Table 3: GC-MS Derivatization for Picolinic Acid Analysis

Derivative Type Reagent Technique Reference
Trimethylsilyl (TMS) Ester BSTFA GC-MS hmdb.ca
Isobutyl Ester Isobutyl Chloroformate / Pyridine GC-MS nih.gov

X-ray Diffraction and Crystallography for Single-Crystal Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical properties.

Table 4: Representative Crystallographic Data for a Related Pyridine Derivative Complex

Parameter (2-amino-3-methylpyridine)silver(I) nitrate
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.8341
b (Å) 12.1123
c (Å) 14.1125
β (°) 103.112
Reference mdpi.com

Note: Data presented is for a complex containing a related ligand, 2-amino-3-methylpyridine, to illustrate typical crystallographic parameters.

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. azom.com This method is essential for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity. aurigaresearch.commt.com

The technique typically involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. aurigaresearch.comvelp.com This process converts the elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD). azom.commeasurlabs.com The results are compared against the theoretical values calculated from the compound's molecular formula. For this compound (C₉H₁₁NO₂), the expected elemental composition provides a benchmark for experimental verification.

**Table 5: Theoretical Elemental Composition of this compound (C₉H₁₁NO₂) **

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 9 108.099 65.44
Hydrogen H 1.008 11 11.088 6.72
Nitrogen N 14.007 1 14.007 8.48
Oxygen O 15.999 2 31.998 19.38

| Total | | | | 165.192 | 100.00 |


Research Applications in Chemical Sciences

Organic Synthesis Building Blocks and Intermediates

As a substituted pyridine (B92270) derivative, 3-Propylpyridine-2-carboxylic acid serves as a crucial building block and intermediate in the synthesis of more complex molecules. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, while the pyridine ring itself can be involved in numerous reactions.

This compound is a valuable precursor in the synthesis of a variety of heterocyclic compounds. The pyridine ring system is a common feature in many biologically active molecules, and the ability to introduce substituents at specific positions is key to tuning their properties. researchgate.net The carboxylic acid and propyl groups on the pyridine ring of this compound allow for further chemical modifications, leading to the creation of diverse molecular architectures.

The synthesis of novel heterocyclic compounds often involves multi-step reaction sequences where intermediates like this compound are essential. For instance, the carboxylic acid group can be converted into other functional groups, such as esters, amides, or acid chlorides, which can then undergo further reactions to form new rings. mdpi.com These transformations are fundamental in the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry and drug discovery. whiterose.ac.ukresearchgate.net The strategic placement of the propyl group can also influence the steric and electronic properties of the final heterocyclic product, which can be critical for its biological activity. researchgate.net

Recent research has highlighted the use of pyridine-2-carboxylic acid derivatives as catalysts in multicomponent reactions for the synthesis of complex heterocyclic structures like pyrazolo[3,4-b]quinolinones and 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.orgrsc.org These reactions are highly efficient and atom-economical, providing rapid access to libraries of structurally diverse compounds. The development of such synthetic methodologies is crucial for advancing the field of heterocyclic chemistry. osi.lv

Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine-2-Carboxylic Acid Derivatives

Heterocyclic System Synthetic Approach Reference
Pyrazolo[3,4-b]quinolinones Multicomponent reaction catalyzed by pyridine-2-carboxylic acid rsc.org
2-Amino-4H-chromene-3-carbonitriles Multicomponent reaction catalyzed by pyridine-2-carboxylic acid rsc.org
Benzimidazoles Condensation reactions using various catalysts doi.org

This table is for illustrative purposes and showcases the types of heterocyclic systems that can be accessed using pyridine-2-carboxylic acid derivatives as starting materials or catalysts.

The development of molecular probes is essential for studying biological systems, and this compound can play a significant role in the design of chemical scaffolds for these probes. nih.gov A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds with diverse biological activities. The pyridine ring in this compound provides a rigid framework that can be functionalized to create probes that can interact with specific biological targets. mdpi.com

The carboxylic acid group can be used to attach reporter molecules, such as fluorescent dyes or affinity tags, which allow for the detection and visualization of the probe's interaction with its target. uq.edu.au The propyl group can be modified to improve the probe's solubility, cell permeability, or binding affinity. The ability to systematically modify the structure of this compound makes it a versatile platform for the development of customized biological probes. nih.gov

For example, in the development of enzyme inhibitors, the pyridine scaffold can be designed to mimic the natural substrate of the enzyme, while the substituents can be optimized to achieve high binding affinity and selectivity. bath.ac.uk The use of such probes can provide valuable insights into the function of enzymes and other biological macromolecules.

Material Science Applications and Specialty Chemical Synthesis

Beyond its applications in life sciences, this compound and its derivatives have potential uses in material science and the synthesis of specialty chemicals. aksci.com The pyridine unit can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, conductivity, or metal-coordinating ability.

The carboxylic acid group can be used as a monomer in polymerization reactions, leading to the formation of polyesters or polyamides containing pyridine units in the polymer backbone. These materials may exhibit interesting liquid crystalline properties or be useful as chelating resins for the removal of heavy metals from wastewater. The synthesis of such functional polymers is an active area of research in material science.

Furthermore, pyridine derivatives are used in the synthesis of a wide range of specialty chemicals, including dyes, pigments, and additives for various industrial applications. researchgate.net The specific substitution pattern of this compound can be exploited to create molecules with desired colors, light-absorbing properties, or other functionalities.

Agrochemical Research and Development Intermediates

The pyridine ring is a common structural motif in many agrochemicals, including herbicides, insecticides, and fungicides. This compound can serve as an important intermediate in the synthesis of new agrochemical candidates. The development of novel and effective crop protection agents is crucial for ensuring food security, and the exploration of new chemical scaffolds is a key aspect of this research.

A patent for 2-(2-imidazolin-2-yl)-pyridines and quinolines, which are used as herbicidal agents, describes the use of 6-propylpyridine-2,3-dicarboxylic acid as an intermediate. google.com This highlights the potential of propyl-substituted pyridine carboxylic acids in the synthesis of agrochemically active compounds. The substituents on the pyridine ring can be varied to optimize the biological activity, selectivity, and environmental profile of the final product.

Environmental Chemical Analysis and Detection in Complex Matrices

In the field of environmental science, there is a growing need for sensitive and selective analytical methods for the detection of pollutants in complex environmental matrices, such as water, soil, and air. chromedia.orguomustansiriyah.edu.iq While there is no specific information found regarding the direct analysis of this compound in environmental samples, the analytical techniques used for similar compounds can be applied.

Supercritical fluid chromatography (SFC) coupled with mass spectrometry has been used for the analysis of a wide range of chemicals of emerging concern in environmental samples. d-nb.info This technique offers several advantages over traditional liquid chromatography, including higher efficiency and faster analysis times. The development of such methods is crucial for monitoring the fate and transport of pyridine derivatives and other organic pollutants in the environment. The analysis of complex mixtures often requires a separation step to isolate the analyte from interfering substances. core.ac.uk

Q & A

Q. What are the common synthetic routes for 3-Propylpyridine-2-carboxylic acid, and what factors influence their yield and purity?

  • Methodological Answer : A typical synthesis involves condensation of substituted pyridine precursors with aldehydes or ketones, followed by cyclization and functional group modifications. For example, analogous compounds like 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . Key factors include:
  • Catalyst selection : Transition metals (Pd/Cu) enhance cyclization efficiency.

  • Solvent polarity : Polar aprotic solvents (DMF) improve intermediate stability.

  • Temperature control : Optimized thermal conditions (80–120°C) minimize side reactions.
    Purification via recrystallization or column chromatography is critical for achieving >95% purity.

    Synthetic Route Comparison
    Method
    --------------
    Condensation-Cyclization
    Direct Alkylation

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, propyl chain at δ 1.0–1.5 ppm) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for polymorph studies .
    Discrepancies in spectral data should be cross-validated with computational simulations (DFT) to rule out artifacts.

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for handling in laboratory settings?

  • Methodological Answer : Key properties include:
  • Melting Point : Pyridinecarboxylic acids typically melt at 130–250°C, with solubility in polar solvents (water, ethanol) .
  • pKa : The carboxylic acid group has a pKa ~2.5–3.0, influencing protonation state in aqueous reactions .
  • Hydrophobicity : LogP values (~1.5–2.0) guide solvent selection for extraction .
    Handling requires inert atmospheres for hygroscopic derivatives and storage at 4°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity challenges arise in multi-step syntheses. Strategies include:
  • Directed ortho-metalation : Use of directing groups (e.g., Boc-protected amines) to control functionalization sites .
  • Solvent effects : Low-polarity solvents (toluene) favor kinetic control over thermodynamic pathways .
  • Catalyst tuning : Chiral ligands (BINAP) in asymmetric catalysis improve enantioselectivity .
    High-throughput screening (HTS) with varying temperatures and catalysts can map optimal conditions .

Q. What strategies are effective in resolving contradictory data regarding the compound’s bioactivity across different studies?

  • Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variability) require:
  • Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines) .
  • Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes .
  • Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., propyl chain length) with activity .
    Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) reduces false positives .

Q. What computational methods are employed to predict the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer : Computational approaches include:
  • Density Functional Theory (DFT) : Models reaction pathways and transition states to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability in aqueous/organic matrices .
  • QSAR : Relates molecular descriptors (e.g., H-bond donors, logP) to solubility or toxicity .
    Software tools (Gaussian, Schrödinger Suite) enable rapid screening of derivative libraries .

Data Contradiction Analysis

  • Example : Conflicting melting points (e.g., 134–136°C vs. 236°C in pyridinecarboxylic acids ) may stem from polymorphic forms or impurities. Mitigation involves:
  • Thermogravimetric Analysis (TGA) : Confirms decomposition vs. melting.
  • HPLC Purity Checks : Quantifies impurity levels (>98% purity required for reproducibility) .

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